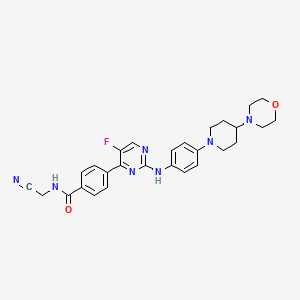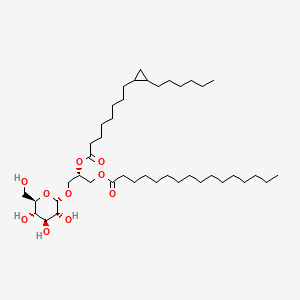
Diphenhydramine-d6 N-Beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenhydramine-d6 N-Beta-D-Glucuronide is a stable isotope-labeled metabolite of Diphenhydramine. It is primarily used in pharmaceutical research and testing as a reference standard. The compound has a molecular formula of C23H23D6NO7 and a molecular weight of 437.52 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d6 N-Beta-D-Glucuronide involves the glucuronidation of Diphenhydramine-d6. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts to attach the glucuronic acid moiety to the Diphenhydramine-d6 molecule. The reaction conditions often include a suitable solvent, temperature control, and pH adjustments to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors or chemical reactors to facilitate the glucuronidation reaction. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenhydramine-d6 N-Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Diphenhydramine-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under certain conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diphenhydramine-d6 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and HPLC.
Biology: In studies of drug metabolism and pharmacokinetics to understand the behavior of Diphenhydramine in biological systems.
Medicine: In the development and testing of new pharmaceutical formulations and therapeutic agents.
Industry: For quality control and validation of pharmaceutical products
Wirkmechanismus
The mechanism of action of Diphenhydramine-d6 N-Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of Diphenhydramine. The compound is metabolized in the liver and excreted through the kidneys. The glucuronidation process enhances the solubility and excretion of the parent compound, thereby reducing its bioavailability and potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: The parent compound, commonly used as an antihistamine.
Diphenhydramine-d6: The deuterated form of Diphenhydramine, used in research for its stable isotope labeling.
Diphenhydramine N-Beta-D-Glucuronide: The non-deuterated glucuronide conjugate of Diphenhydramine
Uniqueness
Diphenhydramine-d6 N-Beta-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .
Eigenschaften
Molekularformel |
C23H29NO7 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl-bis(trideuteriomethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
OAIGZXXQYIJBLR-SSVWFGTISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


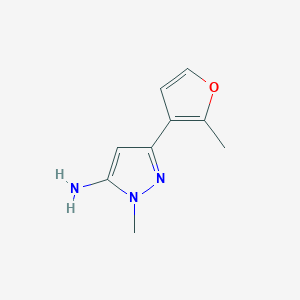
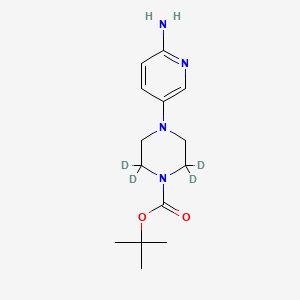
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
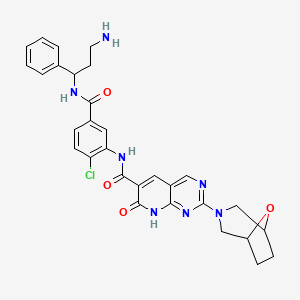
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
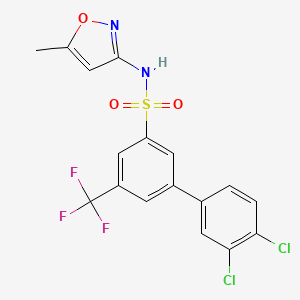
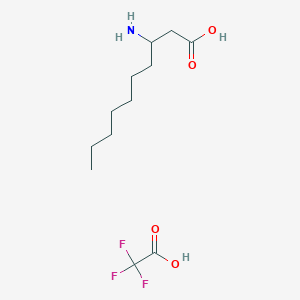
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
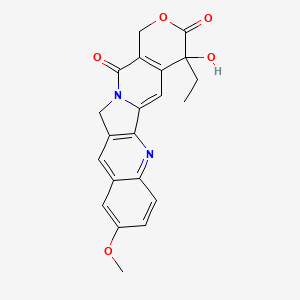
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
